molecular formula C15H20N2O2 B1400246 tert-butyl N-(4-cyanobenzyl)-N-methylglycinate CAS No. 1246526-88-4

tert-butyl N-(4-cyanobenzyl)-N-methylglycinate

Cat. No. B1400246
M. Wt: 260.33 g/mol
InChI Key: LVMWRXYMIFCLRM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound similar to “tert-butyl N-(4-cyanobenzyl)-N-methylglycinate”, namely “tert-butyl 4-cyanobenzylcarbamate”, has been analyzed . The molecular formula is C13H16N2O2, and it has a molecular weight of 232.28 g/mol .


Chemical Reactions Analysis

The tert-butyl group has been used as a probe for NMR studies of macromolecular complexes . It’s also been used in the synthesis of N-tert-butyl amides from the reaction of nitriles with tert-butyl benzoate .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “tert-butyl 4-cyanobenzylcarbamate”, have been analyzed . It has a molecular weight of 232.28 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .

Scientific Research Applications

  • Synthesis of N-heterocycles via sulfinimines

    • Field : Organic Chemistry
    • Application : Chiral sulfinamides, such as tert-butanesulfinamide, are used in the stereoselective synthesis of amines and their derivatives . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .
    • Method : The synthesis involves the use of enantiopure tert-butanesulfinamide as a chiral auxiliary .
    • Results : The review covers literature from 2010–2020 and highlights the utility of tert-butanesulfinamide in asymmetric N-heterocycle synthesis .
  • NMR studies of macromolecular complexes

    • Field : Biomolecular NMR
    • Application : The tert-butyl group is used as a probe for NMR studies of macromolecular complexes . It is particularly useful for studying large biomolecular assemblies of limited stability and/or solubility .
    • Method : The tert-butyl group is attached to proteins at single cysteines by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate .
    • Results : The study found that tagging of proteins with tert-butyl groups provides a powerful approach to study large biomolecular assemblies .

properties

IUPAC Name

tert-butyl 2-[(4-cyanophenyl)methyl-methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)11-17(4)10-13-7-5-12(9-16)6-8-13/h5-8H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMWRXYMIFCLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(C)CC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(4-cyanobenzyl)-N-methylglycinate

Synthesis routes and methods

Procedure details

A mixture of alpha-bromo-p-tolunitrile (10.0 g, 51 mmol), sarcosine tert-butyl ester hydrochloride (10.2 g, 56 mmol) and potassium carbonate (21.2 g, 153 mmol) in acetone (100 mL) was stirred at 60° C. overnight. Resulting suspension was filtered off and salts were washed with acetone (2×150 mL). The filtrate was concentrated under reduced pressure. The residue was diluted with water (200 mL) and extracted with EtOAc (2×150 mL). The combined organic layers were washed with water (200 mL), dried (MgSO4) and the solvents were removed under reduced pressure to give the title compound as a yellow oil used without further purification (11.7 g, 88%). 1H NMR (DMSO-d6, 300 MHz) δ 7.79 (d, J=8.4 Hz, 2H), 7.51 (d, J=8.4 Hz, 2H), 3.71 (s, 2H), 3.20 (s, 2H), 2.23 (s, 3H), 1.42 (s, 9H). LC/MS (Method B): 260.9 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Quattropani, WHB Sauer, S Crosignani… - …, 2015 - Wiley Online Library
Sphingosine‐1‐phosphate (S1P) receptor agonists have shown promise as therapeutic agents for multiple sclerosis (MS) due to their regulatory roles within the immune, central …

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